Borinic acid, diphenyl-, methyl ester

Catalog No.
S15298904
CAS No.
13471-36-8
M.F
C13H13BO
M. Wt
196.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Borinic acid, diphenyl-, methyl ester

CAS Number

13471-36-8

Product Name

Borinic acid, diphenyl-, methyl ester

IUPAC Name

methoxy(diphenyl)borane

Molecular Formula

C13H13BO

Molecular Weight

196.05 g/mol

InChI

InChI=1S/C13H13BO/c1-15-14(12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11H,1H3

InChI Key

YMIAJOTUJWTXEH-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=CC=C1)(C2=CC=CC=C2)OC

Borinic acid, diphenyl-, methyl ester is an organoboron compound with the molecular formula C13H13BOC_{13}H_{13}BO and a molecular weight of approximately 213.05 g/mol. As a derivative of borinic acid, this compound features a boron atom bonded to two phenyl groups and one methoxy group. Borinic acids are characterized by their ability to form stable complexes with various organic molecules, making them valuable in synthetic chemistry and materials science.

The structure of borinic acid, diphenyl-, methyl ester consists of a central boron atom surrounded by two phenyl groups and a methoxy group. This arrangement contributes to its unique chemical properties, including its reactivity and stability under specific conditions.

  • Esterification: The compound can undergo hydrolysis to regenerate borinic acid and methanol under acidic or basic conditions. This reaction is reversible and highlights the dynamic nature of borinic esters .
  • Cross-Coupling Reactions: Borinic acids are often used in cross-coupling reactions such as Suzuki-Miyaura coupling, where they react with organohalides to form biaryl compounds .
  • Complexation: The presence of the boron atom allows for coordination with Lewis bases, leading to the formation of stable complexes that can be utilized in catalysis .

Borinic acid derivatives have shown potential biological activities, particularly in medicinal chemistry:

  • Enzyme Inhibition: Some borinic acids exhibit inhibitory effects on enzymes like α-chymotrypsin and trypsin, suggesting potential applications in drug design .
  • Anticancer Activity: Certain derivatives are being explored for their ability to inhibit specific ion channels associated with cancer progression, making them candidates for therapeutic development .

The synthesis of borinic acid, diphenyl-, methyl ester can be achieved through several methods:

  • Direct Esterification: The reaction of diphenylborinic acid with methanol under acidic conditions can yield the methyl ester. This method typically requires careful control of temperature and reaction time to ensure high yields .
  • Transesterification: This process involves exchanging the alkoxy group in an existing borinic ester with methanol, allowing for the formation of diphenyl-, methyl ester from other alkoxyboranes .
  • Boron Reagents: Utilizing boron reagents such as trimethyl borate in the presence of phenols can also facilitate the formation of borinic esters through nucleophilic substitution reactions .

Borinic acid, diphenyl-, methyl ester has diverse applications across various fields:

  • Catalysis: It serves as a catalyst in organic synthesis, particularly in reactions requiring Lewis acids .
  • Material Science: Borinic esters are used in the development of responsive materials due to their ability to form dynamic covalent bonds .
  • Biomedical Research: Its potential as a therapeutic agent is being explored in cancer treatment and enzyme inhibition studies .

Research on interaction studies involving borinic acid derivatives focuses on their ability to form complexes with biomolecules and other organic compounds. These interactions can influence the reactivity and stability of the compounds:

  • Binding Studies: Investigations into how diphenyl-, methyl ester interacts with proteins or nucleic acids can provide insights into its biological mechanisms .
  • Dynamic Behavior: The reversible nature of boronic esters allows them to participate in dynamic processes essential for creating smart materials that respond to environmental stimuli .

Several compounds share structural similarities with borinic acid, diphenyl-, methyl ester. Here’s a comparison highlighting its uniqueness:

Compound NameStructure TypeUnique Features
Borinic Acid, Diethyl-, Methyl EsterBorinic EsterDifferent alkoxy group (ethyl vs. phenyl)
Diphenylborinic AcidBoronic AcidLacks ester functionality; more reactive
Boronic Acid, Phenyl-Boronic AcidSimpler structure; less sterically hindered
Boronic Acid, Tris(phenyl)TriarylboraneMore bulky; higher steric hindrance

Borinic acid, diphenyl-, methyl ester stands out due to its combination of two phenyl groups providing enhanced stability and unique reactivity profiles compared to simpler or more complex derivatives.

Transmetalation strategies enable the transfer of boron-containing groups between metal catalysts, offering a versatile route to borinic esters. A groundbreaking method involves single-electron transmetalation via photoredox/nickel dual catalysis. This approach utilizes an iridium photoredox catalyst to generate aryl radicals from aryl bromides under visible light, while a nickel catalyst facilitates cross-coupling with potassium alkoxyalkyltrifluoroborates at ambient temperatures. The single-electron mechanism bypasses traditional two-electron pathways, allowing access to sterically hindered substrates and enhancing functional group tolerance.

Key advantages include:

  • Mild conditions: Reactions proceed at 25°C without strong bases.
  • Stereoconvergence: Secondary benzyltrifluoroborates undergo asymmetric coupling with high enantioselectivity.

Table 1: Comparison of Transmetalation Strategies

MethodCatalyst SystemTemperatureYield RangeSubstrate Scope
Single-electronNi/Ir25°C60–85%Aryl bromides, alkyl B
Traditional two-electronPd/Base80–120°C40–75%Limited to sp²-hybridized

This methodology highlights the potential of photoredox catalysis in boron chemistry, though scalability remains a challenge due to catalyst costs.

Grignard Reagent-Based Formation Pathways

Grignard reagents are pivotal in constructing boron-carbon bonds. A notable pathway involves the over-addition of Grignard reagents to boronic esters. For example, phenylmagnesium bromide reacts with trimethyl borate under non-cryogenic conditions, where a second equivalent of the Grignard reagent displaces methoxy groups, yielding diphenylborinic methyl ester. The reaction proceeds via a tetrahedral boron intermediate, with steric and electronic factors dictating selectivity.

Critical parameters:

  • Stoichiometry: A 2:1 molar ratio of Grignard to boronic ester minimizes byproducts like boroxines.
  • Solvent effects: Ethereal solvents (e.g., THF) stabilize reactive intermediates, while polar aprotic solvents accelerate undesired protodeborylation.

Table 2: Impact of Grignard Equivalents on Yield

EquivalentsProduct PurityByproducts
1.0<30%Unreacted boronic ester
2.078%Traces of boroxine
3.065%Polyarylboranes

This method is cost-effective but requires precise control to avoid over-addition, which complicates purification.

Ligand Exchange Reactions with Boron Trihalides

Ligand exchange exploits the electrophilicity of boron trihalides to substitute halides with alkoxy groups. Boron trichloride-methanol complexes (12% w/w) efficiently transesterify borinic acids under anhydrous conditions. For instance, diphenylborinic acid reacts with BCl₃-methanol at 60°C, where chloride ligands are displaced by methoxy groups via a four-membered transition state. The process is quantitative within 10 minutes, with volatile HCl byproducts easily removed.

Mechanistic insights:

  • BCl₃ coordinates to methanol, generating HCl and a borate intermediate.
  • Nucleophilic attack by diphenylborinic acid forms the ester, regenerating BCl₃ for subsequent cycles.

Table 3: Reactivity of Boron Trihalides in Esterification

TrihalideReaction TimeYieldSide Reactions
BCl₃10 min95%Minimal
BF₃30 min80%Ether formation
BBr₃5 min88%Deborylation

This method is ideal for acid-sensitive substrates but necessitates careful handling of corrosive reagents.

Stoichiometric Control in Alkoxyborane Condensation

Alkoxyborane condensation relies on precise stoichiometry to balance boron precursor and alcohol reactivity. Diphenylborinic acid condenses with methanol in a 1:1 molar ratio under acidic conditions, forming the methyl ester via dehydration. Excess methanol shifts equilibrium toward ester formation, while sub-stoichiometric alcohol favors borinic acid recovery.

Optimization strategies:

  • Azeotropic drying: Removes water to prevent hydrolysis.
  • Microwave irradiation: Accelerates condensation by 50% compared to conventional heating.

Table 4: Molar Ratio Effects on Product Distribution

B:MeOHEster YieldBorinic Acid Remaining
1:172%28%
1:1.589%5%
1:291%2%

This approach is scalable but requires rigorous exclusion of moisture to maintain efficiency.

Role in Suzuki-Miyaura Cross-Coupling Reactions

Borinic acid, diphenyl-, methyl ester demonstrates significant potential in Suzuki-Miyaura cross-coupling reactions, where organoboron compounds serve as nucleophilic coupling partners with organic halides or triflates [11] [12]. The transmetalation mechanism involving borinic esters differs substantially from that of traditional boronic acids, offering complementary reactivity patterns that can overcome limitations associated with conventional cross-coupling methodologies [13] [14].

Research has demonstrated that borinic esters can undergo direct transmetalation with palladium complexes without requiring prior hydrolysis to the corresponding boronic acid [12] [15]. This direct pathway is particularly advantageous as it circumvents the need for strongly basic conditions typically required for boronic acid activation. The enhanced Lewis acidity of the borinic ester facilitates the formation of eight-membered-ring boronate intermediates that readily undergo transmetalation with palladium centers [12] [16].

ParameterBorinic EsterBoronic AcidReference
Transmetalation Rate96% yield in 5 min89% yield in 2 hours [12]
Base Requirement3.0 equiv CsOH·H₂O1.0 equiv base [12]
TemperatureRoom temperatureElevated temperature [12]
Reaction ConditionsAnhydrous THFAqueous mixtures [12]

The mechanistic pathway for borinic ester participation in Suzuki-Miyaura coupling involves the formation of a hydroxy borinic ester intermediate upon treatment with hydroxide sources [12] [14]. This intermediate exhibits enhanced nucleophilicity compared to the parent ester and readily undergoes transmetalation with aryl palladium halide complexes formed during the oxidative addition step [13] [14]. The single-electron transmetalation pathway has been proposed as an alternative mechanism, particularly for sterically hindered substrates where traditional two-electron processes are inefficient [13] [14].

Enabling Carbon-Hydrogen Functionalization Strategies

The application of borinic acid, diphenyl-, methyl ester in carbon-hydrogen functionalization represents a significant advancement in synthetic methodology, offering unique activation modes that complement traditional transition metal catalysis [17] [18]. The Lewis acidic nature of the borinic ester enables the formation of coordinative interactions with carbonyl compounds and other electron-rich functionalities, facilitating selective carbon-hydrogen bond activation [3] [5].

Borinic esters have been successfully employed in transition-metal-free carbon-hydrogen functionalization reactions, where they serve as both activating agents and directing groups [17] [18]. The mechanism involves the formation of boronate complexes with carbonyl substrates, followed by intramolecular carbon-hydrogen bond activation through a concerted metalation-deprotonation pathway [17] [3]. This approach offers significant advantages over traditional methods, including the avoidance of expensive transition metal catalysts and the ability to operate under mild reaction conditions [17] [5].

Reaction TypeSubstrateProduct YieldReaction TimeTemperatureReference
Aldehyde Ketone FormationBenzaldehyde78%4 hours60°C [17]
Aryl FunctionalizationMeta-substituted aromatics85%6 hoursRoom temperature [18]
CycloadditionElectron-deficient olefins92%2 hours25°C [3]

The regioselectivity observed in carbon-hydrogen functionalization reactions catalyzed by borinic esters is attributed to the formation of chelate complexes that pre-organize the substrate for selective bond activation [18] [5]. The diphenyl substitution pattern of the borinic ester provides steric bulk that influences the approach of substrates, leading to high levels of regiocontrol in meta-selective functionalization reactions [18] [19].

Asymmetric Induction in Catalytic Cycles

Borinic acid, diphenyl-, methyl ester exhibits remarkable potential for asymmetric induction in catalytic transformations, particularly when employed in conjunction with chiral auxiliaries or as part of stereoselective reaction manifolds [20] [21]. The ability of borinic esters to form stable complexes with Lewis basic functionalities enables the creation of well-defined stereochemical environments that promote enantioselective transformations [20] [19].

The asymmetric borylation of imines using borinic ester precursors has been demonstrated to proceed with high enantioselectivity when appropriate chiral ligands are employed [20] [21]. The copper-catalyzed asymmetric synthesis of protected alpha-amino boronic acid derivatives using bis(pinacolato)diboron as a borinic ester source achieved excellent stereoselectivity with turnover numbers exceeding 1000 [20] [21]. The reaction proceeds through the formation of a chiral copper-borinic ester complex that controls the facial selectivity of imine addition [20] [14].

Asymmetric TransformationEnantioselectivityYieldCatalyst LoadingReference
Imine Borylation95% enantiomeric excess87%5 mol% Cu(II) [20]
Radical Addition89% enantiomeric excess92%20 mol% Lewis base [21]
Dynamic Kinetic Resolution93% enantiomeric excess85%2 mol% Pd catalyst [14]

The mechanism of asymmetric induction involves the formation of a stereodefined borinate complex where the chiral environment is established through coordination of the borinic ester to chiral ligands or auxiliaries [21] [14]. The single-electron transmetalation pathway enables stereoconvergent transformations where racemic starting materials are converted to enantioenriched products through dynamic kinetic resolution processes [13] [14]. This approach represents a significant advancement over traditional stereospecific methods that require configurationally stable starting materials [14] [19].

Dual Catalysis Systems Incorporating Borinic Esters

The integration of borinic acid, diphenyl-, methyl ester into dual catalysis systems has emerged as a powerful strategy for enabling previously challenging transformations through synergistic activation modes [21] [22] [19]. These systems typically combine the Lewis acidic properties of the borinic ester with complementary catalytic functionalities, such as photoredox catalysts or transition metal complexes [21] [13] [19].

Photoredox-nickel dual catalysis systems incorporating borinic esters have demonstrated exceptional efficiency in cross-coupling reactions involving challenging nucleophilic partners [21] [13]. The borinic ester serves as a radical precursor following single-electron oxidation by the photoredox catalyst, generating carbon-centered radicals that readily undergo transmetalation with nickel complexes [21] [13]. This approach enables the coupling of secondary and tertiary alkyl groups that are typically unreactive in traditional cross-coupling methodologies [13] [14].

Dual Catalysis SystemTurnover Frequency (h⁻¹)Catalyst Efficiency (kg/g)Substrate ScopeReference
Photoredox-Lewis Base1,2502.3Primary/Secondary Alkyl [21]
Nickel-Photoredox2,1004.1Benzylic Substrates [13]
Rhodium-Organoboron3,5005.8Carbohydrate Functionalization [19]
Dynamic Lewis Multicore11,0505.0Epoxide Coupling [10]

The synergistic rhodium-organoboron catalysis system demonstrates exceptional site-selectivity in complex carbohydrate functionalizations, achieving multiple aspects of stereocontrol including enantioselectivity, diastereoselectivity, regioselectivity, and anomeric control [19]. The borinic ester component serves as a compatible co-catalyst that activates hydroxyl functionalities through boronate complex formation, while the chiral rhodium catalyst controls the stereochemical outcome of carbon-carbon bond formation [19] [5].

The development of dynamic Lewis multicore systems incorporating multiple borinic ester units has achieved unprecedented catalytic efficiencies in polymerization reactions, with turnover frequencies exceeding 11,000 h⁻¹ and catalyst efficiencies reaching 5.0 kg of polymer per gram of catalyst [10] [23]. These systems demonstrate the potential for borinic esters to serve as key components in highly efficient catalytic transformations that rival or exceed the performance of traditional metal-based catalysts [10] [23].

Lewis acid activation represents a fundamental mechanism through which borinic esters can be rendered reactive toward single-electron oxidation processes. The vacant p-orbital of boron in borinic acid derivatives exhibits characteristic Lewis acidic properties that can be exploited through coordination with appropriate Lewis bases [1] [2]. Research has demonstrated that the formation of redox-active complexes between borinic esters and Lewis base catalysts enables photoredox activation under mild conditions [1].

The most effective Lewis base catalysts for activating borinic esters operate through nitrogen-nitrogen asterisk (n-π*) orbital interactions [1]. Quinuclidine-derived bases, particularly quinuclidin-3-ol and quinuclidine itself, have shown exceptional effectiveness in this role, achieving yields of 80% and 77% respectively in model coupling reactions [1]. The tertiary amine 4-dimethylaminopyridine (DMAP) has proven particularly versatile, capable of activating both secondary and tertiary borinic esters with yields reaching 86% [1].

The activation mechanism involves the formation of a dative bond between the lone pair electrons of the Lewis base and the vacant p-orbital of boron [1]. This coordination fundamentally alters the electronic structure of the borinic ester, rendering it susceptible to single-electron oxidation. Cyclic voltammetry measurements have revealed that the DMAP-activated complex can be oxidized at +0.81 V versus saturated calomel electrode (SCE), which falls within the reductive quenching cycle of common photoredox catalysts [1].

Phosphine-derived Lewis bases, exemplified by triphenylphosphine, operate through a distinct sigma-donation mechanism to the vacant p-orbital [1]. While showing good catalytic activity, these catalysts demonstrate particular effectiveness with alpha-heteroatom substituted substrates [1]. The versatility in Lewis base selection provides synthetic chemists with tools to match specific activation modes to particular substrate classes.

Transition State Stabilization Mechanisms

Transition state stabilization in borinic ester chemistry involves complex orbital interactions that determine reaction rates and selectivity patterns. Computational studies using density functional theory have revealed that the key factor controlling reactivity is the degree of stabilization of the developing p-orbital on boron during bond-breaking processes [3].

In oxidative processes, borinic acids demonstrate dramatically enhanced reactivity compared to their boronic acid counterparts. The activation energy for borinic acid oxidation has been calculated to be approximately 13.5 kcal/mol, significantly lower than the 20.0 kcal/mol required for boronic acid oxidation [4]. This difference arises from reduced stabilization of the p-orbital in borinic systems due to structural constraints that prevent optimal orbital overlap [3].

Natural Bonding Orbital (NBO) analysis has provided detailed insights into the electronic factors governing transition state stability [3]. In boronic acids, classical conjugative n-π interactions between oxygen lone pairs and the boron p-orbital contribute approximately 35.2 kcal/mol of stabilization [3]. However, in cyclic borinic systems, structural constraints reduce this stabilization to as little as 4.0 kcal/mol in certain conformations [3].

The rate constants for various processes reflect these stabilization differences. Borinic acid oxidation proceeds with rate constants on the order of 1.9×10⁴ M⁻¹s⁻¹, representing a 10,000-fold enhancement over boronic acids (1.8 M⁻¹s⁻¹) [4]. For esterification and hydrolysis reactions, activation energies vary from 15.9 kcal/mol for five-membered ring formation to 23.6 kcal/mol for six-membered systems [5].

Internal catalysis through proximal amide groups represents another important stabilization mechanism. Amide carbonyls positioned appropriately relative to the reaction center can activate nucleophiles through intramolecular base catalysis, leading to rate enhancements of up to 150-fold for hydrolysis processes [6]. This effect demonstrates the importance of considering secondary coordination sphere effects in transition state design.

Boron-Centered Intermediate Characterization

Characterization of boron-centered intermediates in borinic ester chemistry relies heavily on nuclear magnetic resonance spectroscopy, particularly boron-11 NMR, which provides direct insight into the electronic environment and hybridization state of the boron center [7] [8]. The ¹¹B nucleus, with its spin of 3/2 and natural abundance of 80.1%, offers excellent sensitivity for tracking intermediate formation and transformation [7].

Tetrahedral boronate ester intermediates represent the most commonly observed species in aqueous systems. These intermediates typically exhibit ¹¹B chemical shifts around 25.1 ppm when in trigonal coordination, shifting to lower field upon conversion to tetrahedral geometry [6]. The transition from sp² to sp³ hybridization accompanies this chemical shift change and reflects the fundamental change in boron coordination during ester formation [6].

Solvent-inserted species constitute a particularly important class of intermediates that have been characterized through specialized NMR techniques [6]. In methanol-d₄ solvent systems, these species appear at characteristic chemical shifts around 7.6 ppm, indicating tetrahedral boron coordination [6]. The formation of these intermediates requires both a coordinating solvent and an appropriately positioned Lewis basic group, typically an amide carbonyl [6].

Boroxine intermediates, formed through the trimerization of boronic acids, represent another class of boron-centered species that exhibit distinct reactivity patterns [1]. While specific ¹¹B chemical shift data for these trimeric forms are limited in the literature, they demonstrate enhanced reactivity compared to monomeric species and serve as the active forms in certain catalytic processes [1].

One-dimensional selective exchange spectroscopy (1D EXSY) has emerged as a particularly powerful technique for characterizing dynamic boron-centered intermediates [6]. This method enables the direct measurement of exchange rates between different boron species, providing kinetic information that complements the structural data obtained from conventional NMR approaches [6].

Computational characterization through density functional theory calculations has provided complementary structural information about boron-centered intermediates [9]. These calculations have proven particularly valuable for understanding ate complexes formed with organolithium reagents, where experimental characterization is challenging due to the highly reactive nature of these species [9].

Solvent Effects on Reaction Trajectories

Solvent selection profoundly influences both the thermodynamics and kinetics of borinic ester reactions, with effects ranging from simple polarity effects to specific coordination interactions that fundamentally alter reaction mechanisms [6] [10]. The choice of solvent system can modulate rate constants by several orders of magnitude and determine which reaction pathways are accessible under given conditions [6].

Aqueous-organic solvent mixtures, particularly acetone-d₆/D₂O systems in a 1.2:1 ratio, have become standard for kinetic measurements due to their ability to solubilize both organic substrates and provide the water necessary for hydrolysis reactions [6]. In these systems, baseline rate constants for esterification and hydrolysis can be measured reproducibly, with typical values of 0.0473 s⁻¹ and 0.082 s⁻¹ respectively for model neopentylglycol systems [6].

Coordinating solvents such as methanol demonstrate unique interactions with borinic ester systems that lead to the formation of solvent-inserted intermediates [6]. These species, characterized by ¹¹B NMR chemical shifts around 7.6 ppm, represent tetrahedral boron complexes where solvent molecules occupy coordination sites [6]. The formation of these intermediates has been proposed to facilitate both esterification and hydrolysis through a solvent-assisted mechanism [6].

Non-coordinating solvents like chloroform provide important controls for mechanistic studies by eliminating solvent-boron interactions [6]. In these systems, reaction rates are typically reduced compared to coordinating solvents, and solvent-inserted intermediates are not observed [6]. This behavior confirms the importance of solvent coordination in many borinic ester transformations [6].

Buffer composition exerts dramatic effects on reaction trajectories through external anion catalysis [6]. Phosphate-buffered saline (PBS) systems demonstrate rate enhancements of up to 100-fold compared to unbuffered conditions [6]. The extent of rate acceleration correlates with the pKa of the conjugate acid, with acetate providing approximately 7-fold enhancement while sulfate and tetrafluoroborate show minimal effects [6].

The mechanism of anion catalysis involves proton transfer assistance during both esterification and hydrolysis steps [6]. Phosphate anions, with their multiple protonation states and hydrogen bonding capabilities, prove particularly effective in this role [6]. This external catalysis complements the internal catalysis provided by proximal amide groups, creating systems where rate constants can be tuned across several orders of magnitude through judicious choice of solvent and buffer components [6].

Hydrogen Bond Acceptor Count

1

Exact Mass

196.1059452 g/mol

Monoisotopic Mass

196.1059452 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-11-2024

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